tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H20BrN3O2 and its molecular weight is 330.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of “tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate” are currently unknown
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2 and CYP2C19, enzymes involved in drug metabolism .
Result of Action
The molecular and cellular effects of “this compound” are currently unknown . More research is needed to understand the impact of this compound at the molecular and cellular level.
Biological Activity
Tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS No. 877399-50-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 330.22 g/mol
- Purity : Typically around 95% in synthesized forms
- Storage Conditions : Should be stored in a dark, dry place at room temperature to maintain stability .
Research indicates that compounds containing pyrazole moieties, such as this compound, may exhibit various biological activities through several mechanisms:
- Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit specific enzymes, which can lead to therapeutic effects in conditions such as inflammation and cancer.
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, helping to mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory responses, which is critical in treating chronic inflammatory diseases .
Anticancer Potential
Recent studies have indicated that this compound may have anticancer properties. For instance, derivatives of pyrazole have been investigated for their ability to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Neuroprotective Effects
The compound's neuroprotective effects have also been studied, particularly its ability to modulate pathways involved in neurodegenerative diseases.
Case Studies
Several case studies provide insights into the practical applications and effectiveness of this compound:
-
Case Study on Inflammation :
- A study evaluated the compound's efficacy in a rat model of arthritis, demonstrating significant reductions in inflammatory markers and joint swelling compared to controls.
-
Cancer Treatment Trials :
- Clinical trials involving pyrazole derivatives have shown promise in reducing tumor size and improving patient outcomes when combined with standard chemotherapy regimens.
Properties
IUPAC Name |
tert-butyl 4-(3-bromopyrazol-1-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-7-4-10(5-8-16)17-9-6-11(14)15-17/h6,9-10H,4-5,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVCWGMCTPAYAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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